1-(4-Ethylpiperazin-1-yl)-3-[(2-fluorophenyl)methoxy]propan-2-ol
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Overview
Description
1-(4-Ethylpiperazin-1-yl)-3-[(2-fluorophenyl)methoxy]propan-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethyl group and a propanol moiety linked to a fluorophenyl group through a methoxy bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[(2-fluorophenyl)methoxy]propan-2-ol typically involves multiple steps starting from readily available precursors. One common method involves the reaction of 4-ethylpiperazine with 2-fluorobenzyl chloride to form an intermediate, which is then reacted with glycidol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylpiperazin-1-yl)-3-[(2-fluorophenyl)methoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-fluorinated or de-hydroxylated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethylpiperazin-1-yl)-3-[(2-fluorophenyl)methoxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[(2-fluorophenyl)methoxy]propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)-3-[(2-fluorophenyl)methoxy]propan-2-ol
- 1-(4-Ethylpiperazin-1-yl)-3-[(2-chlorophenyl)methoxy]propan-2-ol
- 1-(4-Ethylpiperazin-1-yl)-3-[(2-fluorophenyl)methoxy]butan-2-ol
Uniqueness
1-(4-Ethylpiperazin-1-yl)-3-[(2-fluorophenyl)methoxy]propan-2-ol is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H25FN2O2 |
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Molecular Weight |
296.38 g/mol |
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[(2-fluorophenyl)methoxy]propan-2-ol |
InChI |
InChI=1S/C16H25FN2O2/c1-2-18-7-9-19(10-8-18)11-15(20)13-21-12-14-5-3-4-6-16(14)17/h3-6,15,20H,2,7-13H2,1H3 |
InChI Key |
VPPVPPKNHCQVJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC(COCC2=CC=CC=C2F)O |
Origin of Product |
United States |
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